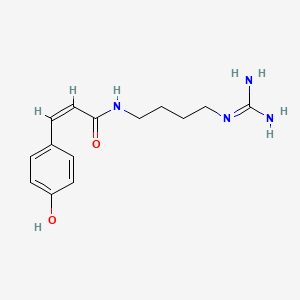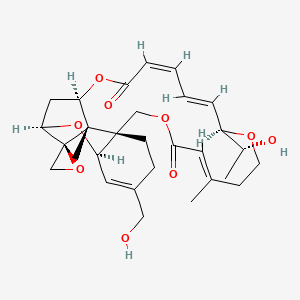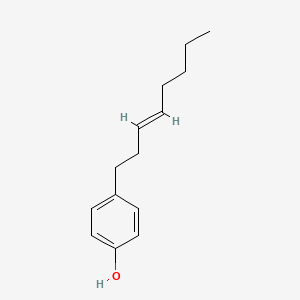
Gibbilimbol D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibbilimbol D is a natural product found in Piper gibbilimbum with data available.
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
- Total Synthesis: Gibbilimbol D, along with gibbilimbols A-C, has been synthesized from commercially available materials. A key step involved a copper-catalyzed coupling to form the (long-chain alkyl)phenol skeleton (Vyvyan et al., 2002).
- Modified Synthesis Approaches: Alternative synthesis methods for gibbilimbols B and D have been developed, including the use of a modified Ramberg–Bäcklund reaction (Wang, Zhou, & Cao, 2009).
Biological Activities and Applications
- Cytotoxic and Antibacterial Properties: Gibbilimbols A-D, isolated from Piper gibbilimbum, exhibited cytotoxicity towards brine shrimp and KB nasopharyngal carcinoma cells. They also showed antibacterial activity against Staphylococcus epidermidis and Bacillus cereus (Orjala, Mian, Rali, & Sticher, 1998).
- Antiparasitic Agents: Gibbilimbol analogues have been evaluated for activity against Trypanosoma cruzi and Leishmania (L.) infantum, with some analogues showing potent antiparasitic effects and selectivity (Varela et al., 2016).
- Antischistosomal Potential: Gibbilimbol B, isolated from Piper malacophyllum, exhibited significant activity against the larval stage of Schistosoma mansoni, surpassing the effectiveness of praziquantel, a standard antischistosomal drug (Carnaúba et al., 2021).
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
4-[(E)-oct-3-enyl]phenol |
InChI |
InChI=1S/C14H20O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h5-6,9-12,15H,2-4,7-8H2,1H3/b6-5+ |
Clé InChI |
UTXMWVVQOZAGKZ-AATRIKPKSA-N |
SMILES isomérique |
CCCC/C=C/CCC1=CC=C(C=C1)O |
SMILES canonique |
CCCCC=CCCC1=CC=C(C=C1)O |
Synonymes |
4-(3-octenyl)phenol gibbilimbol D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


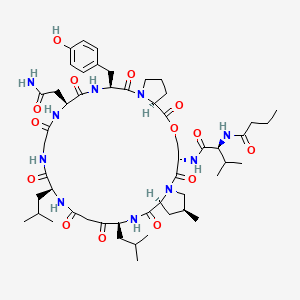


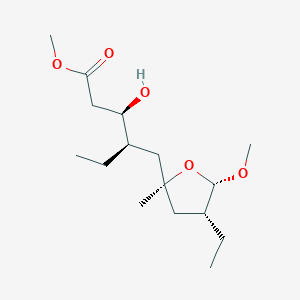
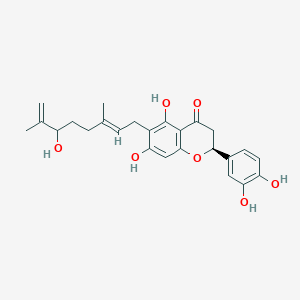




![(2S,3S,4R)-N-[(3S,9S,12S,15R,18S,21S,22R)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-3,4,10,22-tetramethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3,4-dimethyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B1250021.png)


